molecular formula C6H11NO3 B15325730 (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid

(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid

Katalognummer: B15325730
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: NSGWHGZCFYZYMB-MROZADKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid typically involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward approach to preparing alpha-aminocarboxylic acids . The reaction conditions often include the use of bromine and phosphorus trichloride to prepare the bromoacid, followed by amination to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as enzymatic synthesis or catalytic hydrogenation. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce a cyclopentane derivative with an amine group.

Wissenschaftliche Forschungsanwendungen

(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact pathways and targets are still under investigation, but its unique structure suggests it could have significant biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentane derivatives: These compounds share the cyclopentane ring structure but differ in functional groups.

    Amino acids: Other amino acids with similar side chains or functional groups.

Uniqueness

What sets (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid apart is its specific stereochemistry and combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

(1S,2R,4R)-2-amino-4-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-5-2-3(8)1-4(5)6(9)10/h3-5,8H,1-2,7H2,(H,9,10)/t3-,4+,5-/m1/s1

InChI-Schlüssel

NSGWHGZCFYZYMB-MROZADKFSA-N

Isomerische SMILES

C1[C@H](C[C@H]([C@H]1C(=O)O)N)O

Kanonische SMILES

C1C(CC(C1C(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.